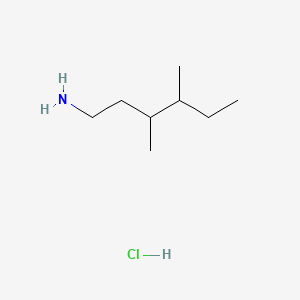
3,4-Dimethylhexan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylhexan-1-amine hydrochloride is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.
准备方法
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize primary amines is by heating halogenoalkanes with a concentrated solution of ammonia in ethanol. This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas.
Reduction of Nitriles: Another method involves the reduction of nitriles using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of primary amines often involves the catalytic reaction of alcohols with ammonia at elevated temperatures and pressures. This method is efficient for large-scale production and can be tailored to produce specific amines by varying the reactants and conditions .
化学反应分析
Types of Reactions
Oxidation: Primary amines can undergo oxidation to form imines or nitriles. this reaction is less common for simple aliphatic amines like 3,4-dimethylhexan-1-amine.
Reduction: Reduction reactions are not typical for primary amines as they are already in a reduced state.
Substitution: Primary amines can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Alkyl halides like methyl iodide (CH3I) are commonly used in substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Substitution: Secondary and tertiary amines.
科学研究应用
3,4-Dimethylhexan-1-amine hydrochloride has various applications in scientific research:
Biology: It can be used in the study of amine metabolism and the role of amines in biological systems.
Medicine: Research into its potential pharmacological properties, such as its interaction with neurotransmitter systems, is ongoing.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-dimethylhexan-1-amine hydrochloride involves its interaction with biological molecules through its amine group. The nitrogen atom can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to physiological effects .
相似化合物的比较
Similar Compounds
Methylamine: A simpler primary amine with one methyl group attached to the nitrogen.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
3,4-Dimethylhexan-1-amine hydrochloride is unique due to its specific structure, which includes two methyl groups on the hexane chain. This structure imparts distinct chemical and physical properties, such as its boiling point and reactivity, compared to simpler amines .
属性
分子式 |
C8H20ClN |
|---|---|
分子量 |
165.70 g/mol |
IUPAC 名称 |
3,4-dimethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7(2)8(3)5-6-9;/h7-8H,4-6,9H2,1-3H3;1H |
InChI 键 |
JNBHELSRCMULFU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


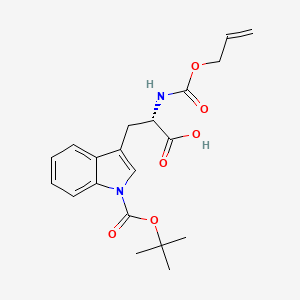
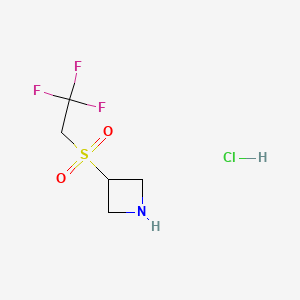
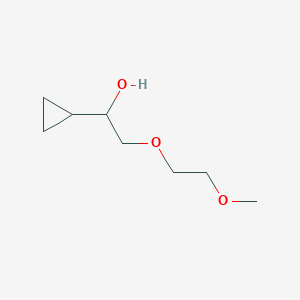
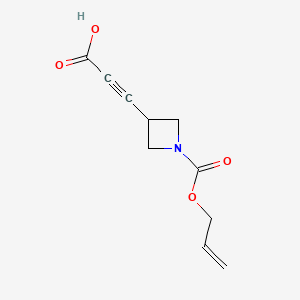
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
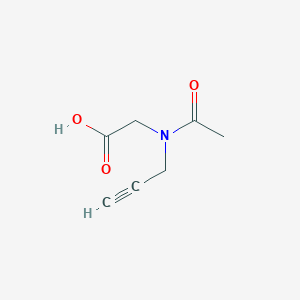
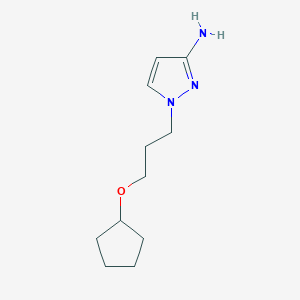
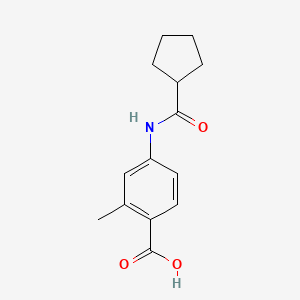
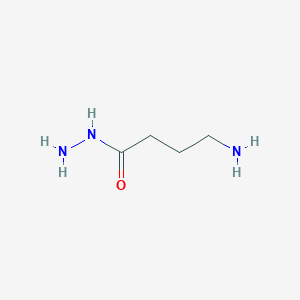
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)



